

Bioactivity Comparison of Maesopsin and Analogs

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Compound Focus: Maesopsin

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Compound	Reported Bioactivities & Experimental Findings	Test System	Key Quantitative Data
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| **Maesopsin** | • **Monoamine Oxidase (MAO) & Acetylcholinesterase (AChE) Inhibition** [1] • **Anti-Cancer Activity** (Lung & Colon cancer cell lines) [1] | • *In vitro* enzyme assays • Human cancer cell lines (SPC-A-1, SK-LU-1, 95D, CL40, SW1417, LS1034, SW480) [1] | IC₅₀ (AChE): 10.42 μM [1] IC₅₀ (MAO-B): 14.97 μM [1] IC₅₀ (MAO-A): 34.07 μM [1] | | **Maesopsin 4-O-β-glucoside** | • **Anti-Cancer Activity** [2] | • *In vivo* (Lewis Lung Carcinoma model in BALB/c mice) [2] | • Doses of 100 & 200 mg/kg body weight significantly inhibited tumor growth [2]. • No acute toxicity at 2000 mg/kg [2]. | | **Maesopsin-6-O-glucoside** | • **Antibacterial Activity** (vs. *Staphylococcus aureus*) [3] • **Anti-Proliferative Activity** (vs. HeLa & A549 cell lines) [3] | • *In vitro* bacterial & cell line assays • *In silico* molecular docking with AgrA protein [3] | MIC (vs. *S. aureus*): Moderate activity [3] IC₅₀ (A549 cells): 242.52 μg/mL [3] IC₅₀ (HeLa cells): 226 μg/mL [3] | | **Alphitonin** (Taxifolin-derived Auronol) | • **Antioxidant & Antidiabetic Properties** (more efficient than quercetin in studies) [4] | • *In vitro* assays & heterologous biosynthesis [4] | Information on specific potency values for direct comparison is not provided in the search results. |

Detailed Experimental Data & Protocols

For research and development purposes, the methodologies behind the key findings are crucial. Below is a summary of the experimental protocols from the cited studies.

Enzyme Inhibition and Anti-Cancer Screening (Maesopsin)

This study employed a combination of *in vitro* and *in silico* techniques to profile **maesopsin**'s activity [1].

- **Enzyme Inhibition Assays:** The inhibitory activity against **AChE, MAO-A, and MAO-B** was determined by measuring the **IC₅₀ values** (the concentration required to inhibit enzyme activity by 50%) using standard biochemical assays [1].
- **Anti-Cancer Cytotoxicity Assay:** The anti-proliferative effects were evaluated on a panel of human cancer cell lines. The results are likely expressed as IC₅₀ values, indicating the concentration that kills 50% of the cells, though the specific values for cell lines are not detailed in the abstract [1].
- **Computational Validation:** The study used **molecular docking, binding free energy calculations (MM/GBSA), and molecular dynamics (MD) simulations** to investigate the interaction between **maesopsin** and the active sites of the target enzymes and some cancer-related receptors [1].

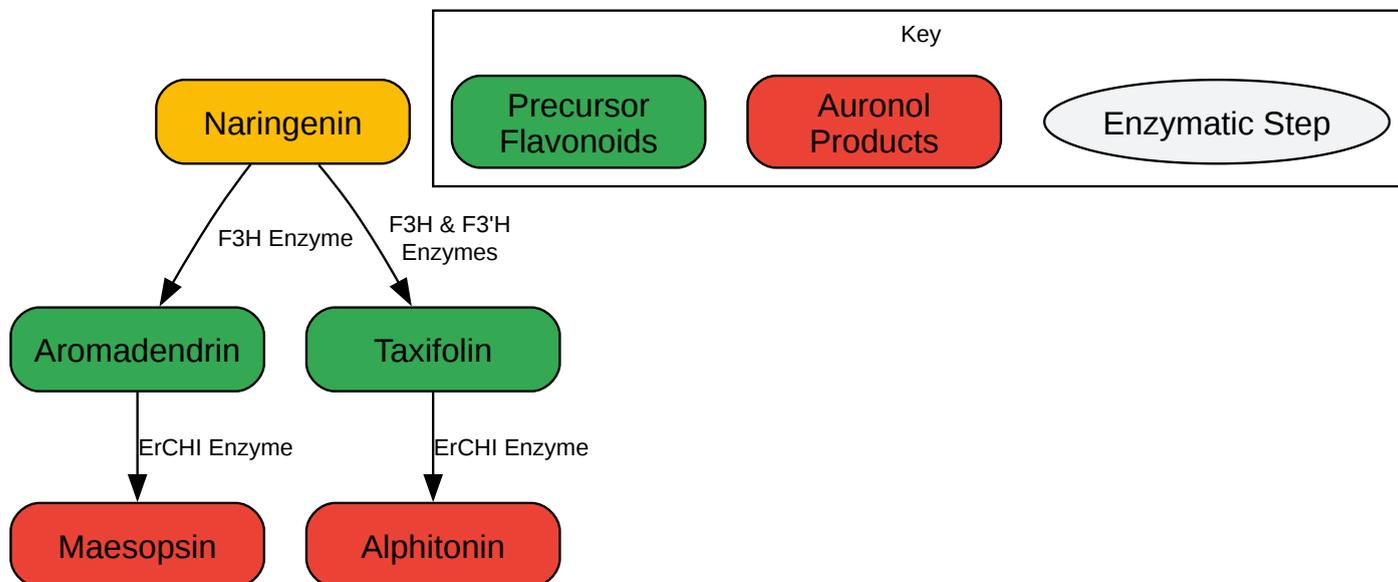
In Vivo Anti-Cancer Evaluation (Maesopsin 4-O-β-glucoside)

The anti-tumor efficacy of **Maesopsin 4-O-β-glucoside** was confirmed in a live animal model [2].

- **Animal Model:** **BALB/c mice** were implanted with **Lewis Lung Carcinoma (LLC) cells** to induce tumors [2].
- **Treatment Protocol:** Tumor-bearing mice were treated **orally** with varying doses of the compound (100 and 200 mg/kg body weight) and compared to a control group and a group treated with the standard drug **doxorubicin** [2].
- **Outcome Measures:** Researchers monitored **tumor growth, animal survival rate,** and changes in **hematological and biochemical parameters** in the blood [2].

Biosynthetic Pathway and Relationship to Analogs

Maesopsin is biosynthetically related to other flavonoids. The following diagram illustrates its production pathway from precursor molecules, which is also useful for understanding its structural analogs.



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The diagram shows that:

- **Maesopsin** is produced when the gut bacterial enzyme **chalcone isomerase from *Eubacterium ramulus* (ErCHI)** acts on **(+)-aromadendrin** [4] [5].
- Similarly, ErCHI converts **(+)-taxifolin** into **alphitonin**, which is the taxifolin-derived analog of **maesopsin** [4] [5].

Key Limitations in Current Data

When interpreting these results, you should consider the following limitations:

- **Focus on Glycosides:** Much of the specific experimental data, especially the strong *in vivo* anti-cancer results, is attributed to **maesopsin glucoside derivatives**, not the aglycone (**maesopsin** itself) [3] [2].
- **Mechanistic Gaps:** While computational docking studies suggest strong interactions with enzyme active sites [1] [3], detailed mechanistic studies and full signaling pathways for **maesopsin's** bioactivities are not yet fully elucidated in the available literature.
- **Comparative Data:** The search results lack direct, head-to-head experimental comparisons of **maesopsin** with all its analogs under identical conditions, making a definitive potency ranking difficult.

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